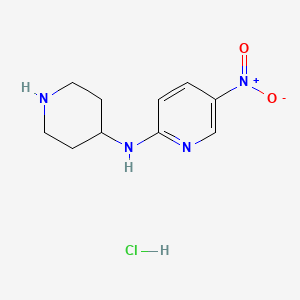

![molecular formula C21H19N3O3S B2824150 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide CAS No. 868972-38-7](/img/structure/B2824150.png)

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

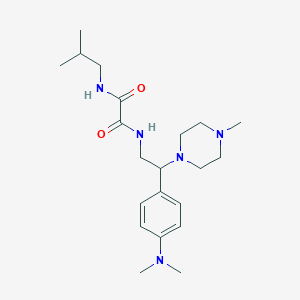

“N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a type of organic compound known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized through various methods. For instance, a solvent- and catalyst-free method has been developed for the synthesis of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine core has a molecular weight of 132.1625 .

科学的研究の応用

Catalytic Chemical Synthesis Research on related arylimidazo[1,2-a]pyridines shows advancements in catalytic methods for chemical synthesis. A study by Zhu et al. (2017) highlights the Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines via N-directed ortho double C-H activation, demonstrating broad functional group tolerance and high yields, indicative of the potential utility of related compounds in facilitating complex chemical reactions (Zhu et al., 2017).

Development of Fluorescent Probes Wang et al. (2012) described the use of a related compound in the development of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols, showcasing the potential of these compounds in creating sensitive detection tools for chemical and biological applications (Wang et al., 2012).

Polymer Science Ghaemy and Alizadeh (2009) synthesized novel polyimides using an unsymmetrical diamine monomer containing a triaryl imidazole pendant group, illustrating the relevance of related chemical structures in the synthesis of high-performance materials with excellent solubility and thermal stability (Ghaemy & Alizadeh, 2009).

Corrosion Inhibition Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations to explore the protective efficacy of similar compounds against metal corrosion (Kaya et al., 2016).

Anticancer and Radiosensitizing Agents Ghorab et al. (2015) synthesized a series of novel sulfonamide derivatives, exploring their in-vitro anticancer activity and ability to enhance cell killing effects of γ-radiation, indicating the therapeutic potential of related compounds in cancer treatment (Ghorab et al., 2015).

将来の方向性

作用機序

Target of Action

Compounds with similar structures have shown significant biological and therapeutic value .

Mode of Action

It’s known that the compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to their varied medicinal applications .

Pharmacokinetics

The molecular weight of the compound is 1321625 , which might influence its bioavailability.

Result of Action

Compounds with similar structures have shown varied medicinal applications .

Action Environment

It’s known that the synthesis of similar compounds can be influenced by environmental factors such as reaction conditions .

特性

IUPAC Name |

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-16-11-12-24-15-17(23-21(24)13-16)14-22-28(25,26)20-9-7-19(8-10-20)27-18-5-3-2-4-6-18/h2-13,15,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTRCLWLHIHMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

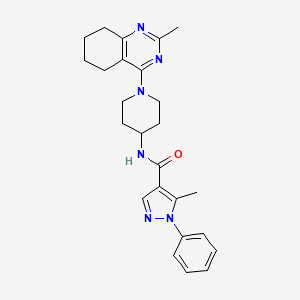

![N-(2,6-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824068.png)

![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)

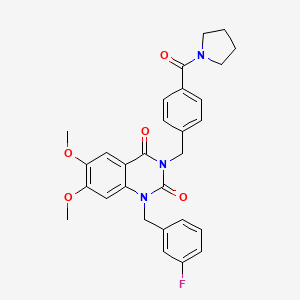

![3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2824074.png)

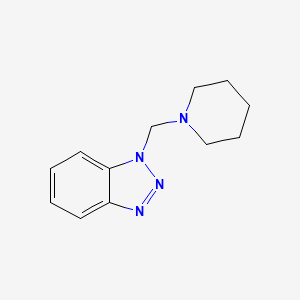

![(Z)-2-(benzenesulfonyl)-2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2824075.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2824079.png)

![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2824080.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2824083.png)

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824084.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)